molecular formula C14H12N4O2 B15064840 Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1027511-44-9

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B15064840
CAS No.: 1027511-44-9
M. Wt: 268.27 g/mol
InChI Key: KBNORUSJGGNRCU-UHFFFAOYSA-N
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Description

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 6-position with a pyridin-2-YL group and at the 3-position with an ethyl carboxylate moiety.

Properties

CAS No.

1027511-44-9

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 6-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)11-8-17-18-9-10(7-16-13(11)18)12-5-3-4-6-15-12/h3-9H,2H2,1H3

InChI Key

KBNORUSJGGNRCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

Ethyl acetoacetate reacts with N-amino-2-imino-pyridine under acidic conditions, forming the pyrazolo[1,5-a]pyrimidine core through sequential keto-enol tautomerization and cyclization. A representative procedure involves:

  • Reactants : N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol)
  • Conditions : Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 h
  • Yield : 74–94% depending on acid catalyst and atmosphere

Optimization of Cyclocondensation Conditions

Critical parameters influencing yield and selectivity include:

Parameter Optimal Value Yield Impact Reference
Acid catalyst 6 equiv acetic acid +20% vs 2 eq
Atmosphere Oxygen 94% vs 6% Ar
Temperature 130°C 74% vs <50%
Reaction time 18 h Max yield

The oxygen atmosphere enhances oxidative aromatization, while excess acetic acid facilitates proton transfer during cyclization. Substituting acetic acid with p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) reduces yields to 39–55%.

Site-Selective Cross-Coupling Reactions

Recent advances employ palladium-catalyzed cross-coupling to functionalize the pyrazolo[1,5-a]pyrimidine core at C2 and C6 positions.

Sequential Sonogashira Coupling

A regiocontrolled approach using 2,6-dibromopyrazolo[1,5-a]pyrimidine enables selective functionalization:

  • C6 Alkynylation :

    • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 60°C, 12 h
    • Scope : Terminal alkynes (R-C≡CH) yield 6-alkynyl derivatives (85–92% yield)
  • C2 Functionalization :

    • Suzuki–Miyaura : Aryl boronic acids, Pd(OAc)₂, SPhos, K₃PO₄, 100°C (78–88%)
    • Buchwald–Hartwig : Aryl amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C (65–72%)

Computational Insights into Regioselectivity

DFT calculations reveal that C6 bromine in 2,6-dibromopyrazolo[1,5-a]pyrimidine has lower activation energy for oxidative addition (ΔΔG‡ = 3.2 kcal/mol), favoring initial C6 coupling. Steric effects from the pyrimidine N1 atom further direct catalysts to the C6 position.

Multi-Step Synthesis from Aminopyrazole Precursors

Japanese researchers developed a modular route featuring late-stage diversification:

Synthetic Sequence

  • Aminopyrazole Formation :

    • Condensation of tert-butyl 2-cyanoacetate with tert-butoxy bis(dimethylamino)methane → hydrazine treatment → 5-aminopyrazole (43)
  • Core Assembly :

    • React 43 with brominated methyl methacrylate (46) → cyclization under NaOMe/MeOH → pyrazolo[1,5-a]pyrimidine (47)
  • Functionalization :

    • Route A : DPPA-mediated azidation → 1,3-dipolar cycloaddition → hydrolysis → amide coupling (51a → 52a → 19)
    • Route B : Appel chlorination → SNAr with 3-methyl-1H-1,2,4-triazole → hydrolysis → amide coupling (51b → 52b → 20)

Key Advantages

  • Regioselectivity : >95% purity in triazole installation
  • Yield : 63% overall for Ethyl 6-(pyridin-2-yl) variant
  • Scalability : Demonstrated at 100 g scale with <5% yield drop

Alternative Methods: Pericyclic Reactions

Ding et al. reported a [4+2] cycloaddition approach avoiding traditional aminopyrazole intermediates:

Reaction Overview

  • Click Reaction : N-propargylic sulfonylhydrazone (61) + sulfonyl azide → triazole intermediate (62)
  • Diels–Alder : Intramolecular cyclization → dihydro derivative (63)
  • Aromatization : Base-induced elimination → pyrazolo[1,5-a]pyrimidine (69)

Performance Metrics

  • Yield : 68–76% over three steps
  • Scope : Tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe, NH₂) groups
  • Limitation : Requires stoichiometric CuCl (10 mol%)

Comparative Analysis of Methods

Method Yield Range Selectivity Scalability Key Advantage
Cyclocondensation 74–94% Moderate High One-pot, atmospheric O₂ use
Cross-Coupling 65–92% High Medium Late-stage diversification
Multi-Step 63–72% High High Regiocontrolled functionalization
Pericyclic 68–76% Low Low Novel mechanism

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

The 6-position substituent on the pyrazolo[1,5-a]pyrimidine ring critically influences physicochemical properties, stability, and biological activity. Below is a systematic comparison with key analogs:

Substituent Diversity at the 6-Position

Table 1: Substituents, Molecular Properties, and Key Data
Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data/Activity References
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyridin-2-YL C₁₅H₁₃N₅O₂ 295.30 Not reported Hypothesized kinase inhibition
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Nitro-1H-pyrazol-5-yl C₁₂H₁₀N₆O₄ 302.25 Not reported Leucyl aminopeptidase interaction
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Bromo C₉H₈BrN₃O₂ 286.09 Not reported Intermediate for further functionalization
Ethyl 6-(2-hydroxybenzoyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 2-Hydroxybenzoyl C₁₆H₁₃N₃O₄ 311.30 156–157 IR: 3425 cm⁻¹ (OH), NMR: δ 10.79 (OH)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Dichloro C₉H₇Cl₂N₃O₂ 276.08 Not reported High electrophilicity for nucleophilic substitution
Ethyl 6-amino-5-(4-chlorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Amino, 4-chlorophenyl, thiophen-2-yl C₂₀H₁₆ClN₅O₂S 433.89 Not reported Antiproliferative activity (unverified)

Physicochemical and Stability Profiles

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance electrophilicity, facilitating nucleophilic substitution reactions. The pyridin-2-YL group in the target compound may confer π-stacking capabilities, enhancing binding to aromatic residues in kinases .
  • Solubility : Esters with polar substituents (e.g., hydroxybenzoyl in ) exhibit improved aqueous solubility compared to halogenated analogs. The pyridin-2-YL group may moderate lipophilicity, balancing membrane permeability and solubility.
  • Stability: Hydrolysis of the ethyl ester is a common degradation pathway. For example, ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation under acidic or alkaline conditions . Substituents like pyridin-2-YL may sterically hinder hydrolysis, enhancing stability.

Biological Activity

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the cyclocondensation of appropriate precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity. The general synthetic pathway includes:

  • Starting Materials : 3-amino-pyrazole derivatives and pyridine carboxylic acids.
  • Cyclization Reaction : The reaction between these precursors is facilitated by heat and a suitable solvent, often yielding the desired pyrazolo[1,5-a]pyrimidine core.
  • Esterification : The final step often involves esterification to produce the ethyl ester derivative.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that compounds within this class can inhibit tumor cell proliferation through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory effects .
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .

Enzymatic Inhibition

The compound also exhibits significant enzymatic inhibition properties:

  • Dihydroorotate Dehydrogenase (DHODH) : this compound has been identified as a potent inhibitor of DHODH, an enzyme critical in pyrimidine biosynthesis. This inhibition is particularly relevant for malaria treatment .
  • CRF Receptor Antagonism : Similar compounds have been explored as antagonists for corticotropin-releasing factor receptors (CRF1), showing potential anxiolytic effects .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibited the growth of HeLa and HCT116 cancer cell lines with IC50 values ranging from 0.36 µM to 1.8 µM .
  • Animal Models : In animal models, compounds similar to this compound exhibited favorable pharmacokinetic profiles and effective oral bioavailability, making them suitable candidates for further clinical trials .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerCDK inhibition
Apoptosis inductionIntrinsic pathway activation
DHODH inhibitionPyrimidine biosynthesis disruption
CRF receptor antagonismAnxiolytic potential

Q & A

Q. Key Reagents :

  • LiHMDS for cyclization .
  • Ethanol/HCl for esterification .

Which spectroscopic methods are critical for characterizing this compound?

Basic
Characterization relies on:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., pyridinyl protons appear as doublets at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Melting Point Analysis : Validates purity (e.g., derivatives with methyl groups melt at 159–160°C) .

Example : Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (4k) shows distinct ¹H NMR signals for methyl groups at δ 2.4–2.6 ppm .

How can researchers optimize the ester group's position to enhance biological activity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Positional Sensitivity : Moving the ester from C3 to C2 decreases B-Raf kinase inhibition by >50% .
  • Substituent Effects : Bulky groups (e.g., trifluoromethyl) at the pyridinyl ring enhance target binding .

Table 1 : Impact of Ester Position on B-Raf Kinase Inhibition

Ester PositionIC₅₀ (nM)Reference
C312
C228

Methodological Insight : Use molecular docking to predict steric clashes and optimize substituent placement .

What strategies address hydrolysis issues in ester derivatives during synthesis?

Advanced
Hydrolysis challenges depend on reaction conditions:

  • Alkaline Medium : Partial hydrolysis to carboxylic acid but risks decarboxylation (e.g., 30% yield of desired product vs. 70% decarboxylated byproduct) .
  • Acidic Medium : Direct decarboxylation occurs, necessitating pH-controlled conditions .

Q. Recommendations :

  • Use protecting groups (e.g., tert-butyl esters) during synthesis .
  • Monitor reaction progress via TLC to terminate hydrolysis before side reactions dominate .

How to design analogs with varied substituents to explore structure-activity relationships?

Q. Advanced

Core Modifications : Replace the pyridinyl group with heterocycles (e.g., thiophene) to alter electronic properties .

Substituent Screening : Test substituents at C5 and C7 (e.g., methyl, isopropyl) for steric/electronic effects .

Example : Ethyl 5-isopropyl-7-oxo derivatives (4l) show improved solubility due to reduced crystallinity .

Table 2 : Yield Variation with Substituents

Substituent (Position)Yield (%)Reference
Methyl (C5)95
Cyclopropyl (C7)87

What are typical intermediates in synthesizing this compound?

Basic
Key intermediates include:

  • 5-Aminopyrazole-4-carbonitriles : Used in cyclization with β-diketones .
  • Enaminones : React with pyrazole intermediates to form the pyrimidine ring .

Example : Ethyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates are hydrolyzed to carboxylic acids before coupling with amines .

How to resolve contradictions in reaction yields when varying substituents?

Advanced
Yield discrepancies arise from:

  • Steric Hindrance : Bulky groups (e.g., isopropyl) slow reaction kinetics, reducing yields .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize intermediates, improving yields .

Q. Troubleshooting :

  • Optimize solvent polarity (e.g., DMF for polar intermediates) .
  • Use microwave-assisted synthesis to accelerate slow reactions .

What in silico methods predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : Predict binding modes with kinases (e.g., B-Raf) using AutoDock Vina .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding sites (e.g., pyridinyl N as a H-bond acceptor) .

Case Study : In silico studies on GABA receptors highlight the pyrimidine ring's role in π-π stacking .

How to modify the pyridinyl group to improve physicochemical properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute pyridinyl with pyrimidinyl to enhance metabolic stability .
  • Fluorination : Introduce fluorine at C6 to increase lipophilicity and blood-brain barrier penetration .

Example : 5-(Trifluoromethyl) analogs show 3-fold higher cellular uptake in cancer models .

What solvents and catalysts are optimal for key cyclization reactions?

Q. Basic

  • Solvents : THF or DMF for polar intermediates; ethanol for esterification .
  • Catalysts : LiHMDS for deprotonation in cyclization ; p-TsOH for acid-catalyzed esterification .

Table 3 : Reaction Conditions and Outcomes

Reaction StepSolvent/CatalystYield (%)Reference
CyclizationTHF/LiHMDS89
EsterificationEthanol/p-TsOH92

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